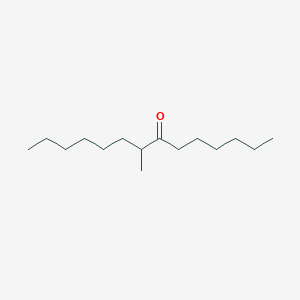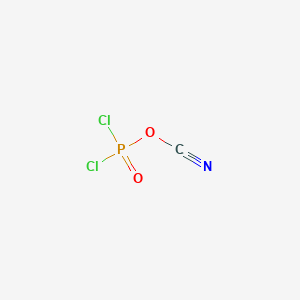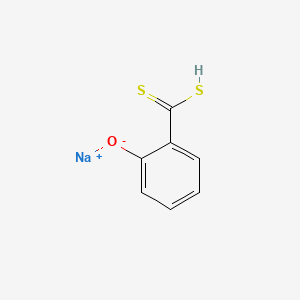
Sodium dithiosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dithiosalicylate is a chemical compound derived from thiosalicylic acid. It is known for its analgesic and anti-inflammatory properties and is used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . The compound exerts its action by inhibiting prostaglandin synthesis, which plays a role in inflammation and pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dithiosalicylate can be synthesized through the reaction of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thiosalicylic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dithiosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols or other reduced forms of the compound .
Applications De Recherche Scientifique
Sodium dithiosalicylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of sodium dithiosalicylate involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme cyclooxygenase (COX), this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparaison Avec Des Composés Similaires
Thiosalicylic Acid: The parent compound of sodium dithiosalicylate, known for its analgesic and anti-inflammatory properties.
Sodium Thiosalicylate: Another sodium salt of thiosalicylic acid with similar properties and applications.
Ionic Liquids Based on Thiosalicylate: These are synthesized by combining thiosalicylate anions with various cations, such as imidazolium, ammonium, and phosphonium.
Uniqueness: this compound is unique due to its specific combination of sodium and dithiosalicylate ions, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin synthesis and its use in various chemical reactions and industrial applications make it a valuable compound in both research and practical applications .
Propriétés
Numéro CAS |
5795-98-2 |
|---|---|
Formule moléculaire |
C7H5NaOS2 |
Poids moléculaire |
192.2 g/mol |
Nom IUPAC |
sodium;2-dithiocarboxyphenolate |
InChI |
InChI=1S/C7H6OS2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Clé InChI |
LPOWFXPUCQABOD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=S)S)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


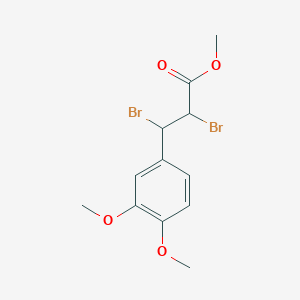
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)
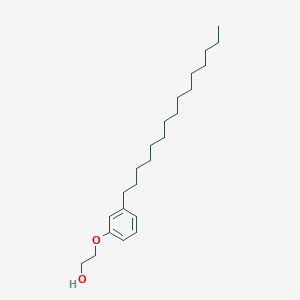
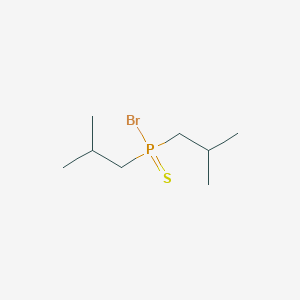
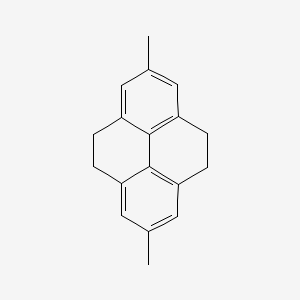


![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)


